Cas no 4302-87-8 ( )

structure
Chemische en fysische eigenschappen
Naam en identificatie
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- 4-[2-(methylamino)propyl]aniline
- 4-Amino-N,α-dimethylbenzeneethanamine
- (+-)-4-(2-Methylamino-propyl)-anilin
- (+-)-4-(2-methylamino-propyl)-aniline
- 1-(p-Aminophenyl)-2-methylaminopropan
- 1-(p-Aminophenyl)-2-methylaminopropane
- 4-(2-Methylamino-propyl)-anilin
- 4-(2-methylamino-propyl)-aniline
- Aniline, p-(2'-methylamino)propyl-
- d-1-(p-Aminophenyl)-2-methylaminopropane
- p-aminomethamphetamine
- S 15 (VAN)
- S-15
- WLN: ZR D1Y1&M1
- dl-1-(p-Aminophenyl)-2-methylaminopropane
- Phenethylamine, p-amino-N,alpha-dimethyl-
- S70CN675K0
- SCHEMBL10076421
- p-Amino-N,alpha-dimethylphenethylamine
- 1-(p-Aminophenyl)-2-methylamino-propan
- alpha-(4-Aminophenyl)-beta-methylamino-propane
- Benzeneethanamine, 4-amino-N,.alpha.-dimethyl-
- Q27288751
- Benzeneethanamine, 4-amino-N,alpha-dimethyl-
- P-AMINOPHENETHYL AMINE,N,B-DIMETHYL
- 1-(p-Aminophenyl)-2-methylaminopropan [German]
- Phenethylamine, p-amino-N,alpha-dimethyl-, (+)-
- d-1-(p-Aminophenyl)-2-methylamino-propan [German]
- NIOSH/SG9500100
- Aniline, p-(2'-methylamino)propyl-, (+)-
- d-1-(p-Aminophenyl)-2-methylamino-propan
- Phenethylamine, p-amino-N,.alpha.-dimethyl-
- S 15
- NSC27584
- SG95001000
- DTXSID10874118
- NSC-27584
- Phenethylamine, p-amino-N,alpha-dimethyl-, (+-)-
- UNII-S70CN675K0
- CCAQCUJAADGTGQ-UHFFFAOYSA-N
- S-15, (+/-)-
- Phenethylamine,.alpha.-dimethyl-
- 4302-87-8
- p-Amino-N,.alpha.-dimethylphenethylamine
- 4-AMINO-N,.ALPHA.-DIMETHYLBENZENEETHANAMINE
- .alpha.-(4-aminophenyl)-.beta.-methylaminopropane
- NSC 27584
- Benzeneethanamine,.alpha.-dimethyl-
- DB-299378
- (+-)-p-Amino-N,alpha-dimethylphenethylamine
- (+)-4-[2-(Methylamino)propyl]aniline
- (+/-)-N-methyl-2-(4-amino-phenyl)-1-methyl-ethyl amine
-
-
- Inchi: InChI=1S/C10H16N2/c1-8(12-2)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3
- InChI-sleutel: CCAQCUJAADGTGQ-UHFFFAOYSA-N
- LACHT: CC(CC1=CC=C(C=C1)N)NC
Berekende eigenschappen
- Exacte massa: 164.13148
- Monoisotopische massa: 164.131348519g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 117
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 38Ų
Experimentele eigenschappen
- Dichtheid: 0.9283 (rough estimate)
- Kookpunt: 281.73°C (rough estimate)
- Brekindex: 1.6210 (estimate)
- PSA: 38.05
Gerelateerde literatuur
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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